N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Overview
Description
N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide is 383.1400546 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
Research on carboxamide derivatives, including structures similar to the compound , has explored their synthesis and cytotoxic activity against cancer cell lines. Deady et al. (2003) conducted a study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. The compounds demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds showing IC50 values less than 10 nM. This highlights the potential therapeutic applications of such compounds in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor
In the realm of pharmacology, Croston et al. (2002) identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954, 1) as a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screen. This discovery is significant for pharmacological research and drug development, offering a new potential lead for drugs targeting this receptor (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Optimization of Chemical Functionalities for Cannabinoid Receptor Modulation
Research on the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) has also been conducted. Khurana et al. (2014) identified key structural requirements for allosteric modulation of CB1, which impacts the binding affinity and cooperativity. This work contributes to the understanding of how specific chemical modifications can enhance the pharmacological profile of compounds targeting CB1 (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-4-6-16(7-5-14)20-12-18(24-27-20)21(26)23-13-19(25(2)3)15-8-10-17(22)11-9-15/h4-12,19H,13H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBLQKHJSUYNTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)Cl)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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